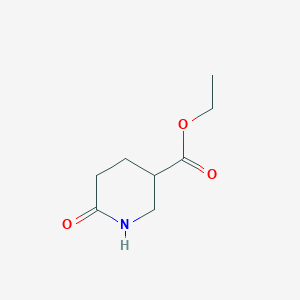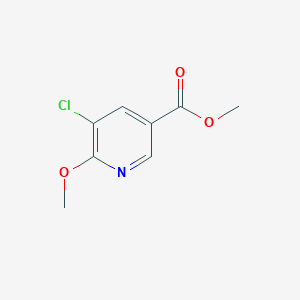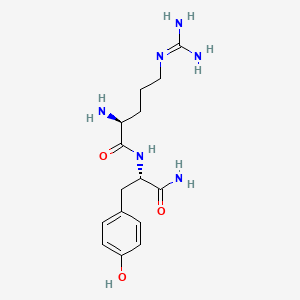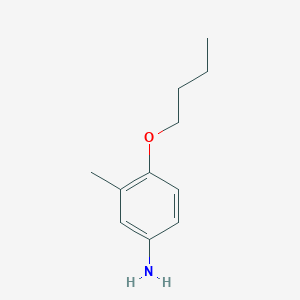
(2-(4-Bromophenyl)oxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(4-Bromophenyl)oxazol-4-yl)methanol” is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms . The compound has a molecular weight of 254.08 .
Molecular Structure Analysis
The molecular structure of “(2-(4-Bromophenyl)oxazol-4-yl)methanol” includes a five-membered aromatic ring of oxazole, which contains atoms of nitrogen and oxygen . The compound also contains a bromophenyl group attached to the oxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-(4-Bromophenyl)oxazol-4-yl)methanol” are not fully detailed in the retrieved information. The compound has a molecular weight of 254.08 .Applications De Recherche Scientifique
Synthesis of 1,2-Oxazines and Related Compounds
The chemical compound “(2-(4-Bromophenyl)oxazol-4-yl)methanol” plays a significant role in the synthesis of 1,2-oxazines, 1,2-benzoxazines, and related compounds. These compounds are synthesized through the dehydration of dihydro-hydroxy-oxazines, which are obtained from the cyclization of acyl-nitrosopentenones by heating with urea in boiling methanol or ethanol. This process highlights the importance of oxazinium salts as electrophiles, showcasing the compound's utility in creating chiral synthons and facilitating various chemical reactions, including reductions and intermediate formations in specific reaction types (Sainsbury, 1991).
Methanol Production and Decomposition
A comprehensive review on hydrogen production from methanol thermochemical conversion elucidates the use of methanol as a high-purity hydrogen source. The document discusses the development of catalysts and reactor technologies for methanol steam reforming, partial oxidation, and autothermal reforming. Copper-based catalysts, known for their activity and selectivity towards CO2, and innovative reactor designs like Swiss-roll reactors, highlight methanol's role in advancing hydrogen production technologies (García et al., 2021).
Methanol as a Marker for Transformer Insulation Degradation
Research on using methanol as a chemical marker to assess the condition of solid insulation in power transformers provides insight into its application in energy systems. Methanol's detection in transformer oil, as a result of thermal ageing tests on oil-immersed insulating papers, offers a method for monitoring cellulosic insulation degradation. This application supports the utility of methanol in evaluating the health of power transformers, potentially leading to its routine use in maintenance practices (Jalbert et al., 2019).
Methanol in Fuel Cells and Engine Systems
The document reviews the state-of-the-art of methanol crossover in direct methanol fuel cells (DMFCs), addressing one of the major limitations to their efficiency. The study of methanol-impermeably polymer electrolytes and their impact on reducing methanol crossover provides insights into improving DMFCs' performance, offering a pathway towards their broader application as a clean energy source (Heinzel & Barragán, 1999).
Orientations Futures
Oxazole derivatives, including “(2-(4-Bromophenyl)oxazol-4-yl)methanol”, have been gaining attention in recent years due to their increasing relevance in the field of medicinal chemistry . They are being investigated for the development of novel compounds that show favorable biological activities . The future research in this field is likely to focus on the rational design of more biologically active and less toxic derivatives of oxazoles .
Propriétés
IUPAC Name |
[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNAHCKMFPVCPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CO)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292759 |
Source


|
| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Bromophenyl)oxazol-4-yl)methanol | |
CAS RN |
36841-48-2 |
Source


|
| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36841-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-4-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)





![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)



